1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one
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Overview
Description
1-(4-Chlorophenyl)-4-methyl-4-nitropentan-1-one, also known as 4-Chloro-4-methyl-4-nitro-1-pentanone (CMNP), is an organosulfur compound that has been studied for its potential applications in scientific research. CMNP is an important intermediate in the synthesis of several pharmaceuticals, agrochemicals, and other compounds. It is also a useful reagent for the synthesis of organic compounds.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Pharmacokinetics
Similar compounds have been evaluated for drug-like properties such as in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
Similar compounds like pyraclostrobin have been studied for their environmental impact, including biodegradability and toxicity .
Advantages and Limitations for Lab Experiments
The use of CMNP in laboratory experiments has several advantages. CMNP is a relatively inexpensive and readily available reagent. It is also a highly reactive compound and can be used to synthesize a wide range of compounds. In addition, CMNP is relatively stable and can be stored for long periods of time. However, CMNP is also a highly toxic compound and should be handled with care.
Future Directions
The potential future directions for the use of CMNP in scientific research are numerous. CMNP could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new materials with improved properties. In addition, CMNP could be used in the synthesis of natural products and in the development of new catalysts. Finally, CMNP could be used in the synthesis of new polymers and other materials.
Synthesis Methods
The synthesis of CMNP has been studied extensively and there are several methods available. The most commonly used method is the Friedel-Crafts alkylation of 4-chlorophenol with 4-nitropentanal in the presence of an acid catalyst. This reaction is carried out at a temperature of 80-100°C and yields CMNP in excellent yields. Other methods include the reaction of 4-chlorophenol with 4-nitroacetophenone in the presence of an acid catalyst, the reaction of 4-chlorophenol with 4-nitrobenzaldehyde in the presence of an acid catalyst, and the reaction of 4-chlorophenol with 4-nitrobenzoic acid in the presence of an acid catalyst.
Scientific Research Applications
CMNP is a useful reagent for the synthesis of organic compounds and has been widely used in scientific research. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. CMNP has also been used in the synthesis of heterocyclic compounds, such as thiophenes, pyridines, and pyrimidines. In addition, CMNP has been used in the synthesis of natural products, such as alkaloids and terpenes. CMNP has also been used in the synthesis of polymers and other materials.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-methyl-4-nitropentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2,14(16)17)8-7-11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSZPAULIUOPBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)C1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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